(R)-2-Chloro-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol (R)-2-Chloro-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18608458
InChI: InChI=1S/C10H12ClNO/c1-2-10(13)6-5-7-3-4-8(11)12-9(7)10/h3-4,13H,2,5-6H2,1H3/t10-/m1/s1
SMILES:
Molecular Formula: C10H12ClNO
Molecular Weight: 197.66 g/mol

(R)-2-Chloro-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

CAS No.:

Cat. No.: VC18608458

Molecular Formula: C10H12ClNO

Molecular Weight: 197.66 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Chloro-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol -

Specification

Molecular Formula C10H12ClNO
Molecular Weight 197.66 g/mol
IUPAC Name (7R)-2-chloro-7-ethyl-5,6-dihydrocyclopenta[b]pyridin-7-ol
Standard InChI InChI=1S/C10H12ClNO/c1-2-10(13)6-5-7-3-4-8(11)12-9(7)10/h3-4,13H,2,5-6H2,1H3/t10-/m1/s1
Standard InChI Key CIYRZICGBQOSHI-SNVBAGLBSA-N
Isomeric SMILES CC[C@]1(CCC2=C1N=C(C=C2)Cl)O
Canonical SMILES CCC1(CCC2=C1N=C(C=C2)Cl)O

Introduction

Structural Characterization and Stereochemical Features

Molecular Architecture

The compound’s core consists of a bicyclic system where a cyclopentane ring is fused to a pyridine ring. The pyridine moiety is substituted with a chlorine atom at the 2-position, while the cyclopentane ring bears an ethyl group and a hydroxyl group at the 7-position. The (R)-configuration at the 7th carbon establishes its chirality, as evidenced by the isomeric SMILES string CC[C@]1(CCC2=C1N=C(C=C2)Cl)O .

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC Name(7R)-2-chloro-7-ethyl-5,6-dihydrocyclopenta[b]pyridin-7-ol
Molecular FormulaC₁₀H₁₂ClNO
Molecular Weight197.66 g/mol
InChI KeyCIYRZICGBQOSHI-SNVBAGLBSA-N
Chiral Centers1 (7R configuration)

Spectroscopic Signatures

While direct spectroscopic data for this specific compound are unavailable in the provided sources, analogous cyclopenta[b]pyridine derivatives exhibit diagnostic IR absorptions for hydroxyl (~3200–3500 cm⁻¹) and C-Cl (~550–850 cm⁻¹) groups . Nuclear magnetic resonance (NMR) spectroscopy of related structures reveals distinct proton environments: pyridine ring protons resonate downfield (δ 7–9 ppm), while cyclopentane methylene protons appear as multiplets near δ 2–3 ppm .

Synthetic Pathways and Methodological Considerations

Retrosynthetic Analysis

The synthesis of (R)-2-Chloro-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol likely involves cyclization strategies to construct the bicyclic framework. A plausible route could begin with a Knoevenagel condensation to form α,β-unsaturated ketones, followed by cyclocondensation with nitriles or amines, as demonstrated in the synthesis of related 6,7-dihydro-5H-cyclopenta[b]pyridines .

Catalytic and Stereochemical Control

Manganese-catalyzed oxidations in aqueous media have been employed to functionalize cyclopenta[b]pyridine precursors, suggesting potential applicability for introducing hydroxyl groups . Asymmetric synthesis methods, such as chiral auxiliaries or catalysts, would be critical to achieving the (R)-configuration at the 7-position, though explicit protocols for this compound remain undocumented in the literature .

Table 2: Comparative Synthetic Approaches for Cyclopenta[b]pyridines

MethodSubstrateProductYieldReference
Cyclocondensation2,5-Diarylidenecyclopentanone6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles65–85%
Mn-catalyzed oxidation2,3-Cyclopentenopyridine6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ones70–90%
Nucleophilic substitution4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine4-Methoxy derivatives91%

Physicochemical Properties and Reactivity

Solubility and Stability

The compound’s solubility profile is inferred from its molecular structure: moderate polarity due to the hydroxyl and pyridine groups suggests partial solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. The chlorine substituent may enhance lipophilicity, impacting membrane permeability in biological systems. Stability under acidic or basic conditions remains uncharacterized but could be inferred from analogous compounds prone to hydrolysis at the C-Cl bond .

Reactivity Patterns

The hydroxyl group at the 7-position presents opportunities for derivatization, such as etherification or esterification. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, enabling further functionalization . Stereochemical integrity at the 7th carbon must be preserved during synthetic modifications to retain enantiomeric purity .

Challenges and Future Directions

Synthetic Optimization

Current gaps in the synthesis of this specific enantiomer highlight the need for asymmetric methodologies. Catalytic enantioselective cyclization or kinetic resolution techniques could be explored to improve stereochemical outcomes .

Biological Profiling

In vitro screening against disease-relevant targets (e.g., enzymes, receptors) is essential to uncover therapeutic potential. Computational docking studies could prioritize targets based on structural complementarity .

Analytical Advancements

Comprehensive characterization via X-ray crystallography or advanced NMR techniques (e.g., NOESY) would resolve stereochemical ambiguities and confirm the (R)-configuration .

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